molecular formula C8H16N2O2 B2391068 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea CAS No. 80413-65-6

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea

Cat. No.: B2391068
CAS No.: 80413-65-6
M. Wt: 172.228
InChI Key: LXGUFTNPQUYUTQ-LJGSYFOKSA-N
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Description

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea is an organic compound that features a cyclohexyl ring substituted with a hydroxy group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea typically involves the reaction of 3-methylcyclohexanone with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to Beckmann rearrangement to yield the desired urea derivative. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the successful formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-quality final products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and urea moiety play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]amine
  • 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]carbamate
  • 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]thiourea

Uniqueness

3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-hydroxycyclohexyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h6-7,11H,2-5H2,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGUFTNPQUYUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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